6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
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Overview
Description
6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a pyrrolo-triazole core, making it a valuable scaffold for the development of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent quaternization with tetrafluoroboric acid . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the tetrafluoroborate anion can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products Formed
Scientific Research Applications
6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The compound’s unique structure allows it to bind effectively to these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride
- 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate
Uniqueness
Compared to similar compounds, 6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate exhibits unique properties such as higher stability and enhanced biological activity. Its tetrafluoroborate anion also contributes to its distinct reactivity and solubility characteristics .
Properties
IUPAC Name |
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N3.BF3.FH/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14;2-1(3)4;/h1-3,5-6,9H,4,7-8H2;;1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINGAEDXSHFZAD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=CC=CC=C3.[F-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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